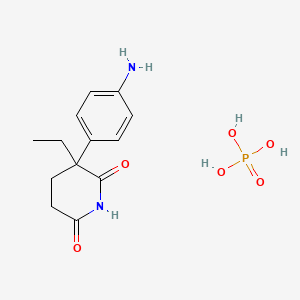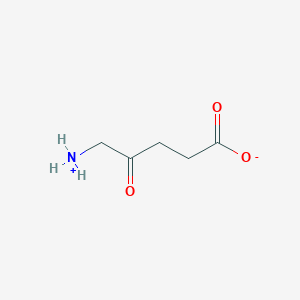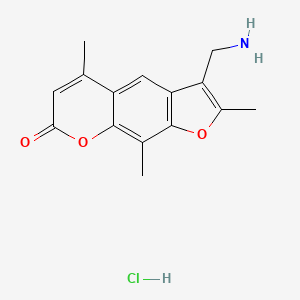
Aceperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aceperone is a neuroleptic drug belonging to the butyrophenone class. It was developed by Janssen Pharmaceutica in the 1960s. The compound is known for its α-noradrenergic blocking properties and has been used as a tool in the study of the biochemical basis of learning .
Preparation Methods
Aceperone can be synthesized by reacting γ-chloro-4-fluorobutyrophenone with 4-acetamidomethyl-4-phenylpiperidine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Aceperone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aceperone has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: this compound is used as a reference compound in various chemical studies.
Medicine: this compound’s neuroleptic properties make it useful in the study of psychiatric disorders and the development of new therapeutic agents.
Mechanism of Action
Aceperone exerts its effects by blocking α-noradrenergic receptors. This blockade interferes with the normal functioning of noradrenaline, a neurotransmitter involved in various physiological processes. The molecular targets and pathways involved in this compound’s mechanism of action include the noradrenergic system and related signaling pathways .
Comparison with Similar Compounds
Aceperone is similar to other butyrophenone compounds, such as haloperidol and droperidol. it is unique in its specific α-noradrenergic blocking properties. Similar compounds include:
Haloperidol: A widely used antipsychotic with different receptor binding profiles.
Droperidol: Another butyrophenone with distinct pharmacological properties.
Azaperone: A compound with similar neuroleptic effects but used primarily in veterinary medicine.
This compound’s uniqueness lies in its specific application in the study of learning and cognitive processes, making it a valuable tool in scientific research .
Properties
CAS No. |
807-31-8 |
|---|---|
Molecular Formula |
C24H29FN2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28) |
InChI Key |
VDGZERMDPAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
98.5 °C |
Key on ui other cas no. |
807-31-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aceperone acetabutone acetobuton |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)













